molecular formula C19H38O2S B13828164 3-(Hexadecylthio)propionic acid CAS No. 41622-39-3

3-(Hexadecylthio)propionic acid

Cat. No.: B13828164
CAS No.: 41622-39-3
M. Wt: 330.6 g/mol
InChI Key: UZRGHARRXDESET-UHFFFAOYSA-N
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Description

3-(Hexadecylthio)propionic acid: is an organic compound with the molecular formula C19H38O2S and a molecular weight of 330.57 g/mol It is characterized by a long hexadecyl chain attached to a propionic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylthio)propionic acid typically involves the reaction of hexadecylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

    Hexadecylthiol: A long-chain thiol used as the starting material.

    Acrylonitrile: Reacts with hexadecylthiol to form the intermediate.

    Hydrolysis: Converts the intermediate into the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecylthio)propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hexadecyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

3-(Hexadecylthio)propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexadecylthio)propionic acid involves its interaction with various molecular targets. The long hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(Octadecylthio)propionic acid: Similar structure with an octadecyl chain instead of a hexadecyl chain.

    3-(Dodecylthio)propionic acid: Contains a dodecyl chain.

    3-(Tetradecylthio)propionic acid: Contains a tetradecyl chain.

Uniqueness

3-(Hexadecylthio)propionic acid is unique due to its specific chain length and the presence of a sulfur atom, which imparts distinct chemical and physical properties

Properties

CAS No.

41622-39-3

Molecular Formula

C19H38O2S

Molecular Weight

330.6 g/mol

IUPAC Name

3-hexadecylsulfanylpropanoic acid

InChI

InChI=1S/C19H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19(20)21/h2-18H2,1H3,(H,20,21)

InChI Key

UZRGHARRXDESET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCCC(=O)O

Origin of Product

United States

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